2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide

Description

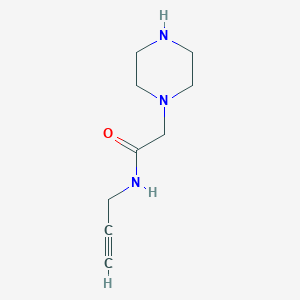

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic acetamide derivative characterized by a piperazine ring linked to an acetamide core and a propargyl (prop-2-yn-1-yl) group at the N-terminus. The piperazine moiety is a six-membered heterocycle containing two nitrogen atoms, which enhances the compound's solubility and bioavailability.

Properties

IUPAC Name |

2-piperazin-1-yl-N-prop-2-ynylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-3-11-9(13)8-12-6-4-10-5-7-12/h1,10H,3-8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRUBPUXLDLDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Displacement of Chloroacetamide Derivatives

The most widely reported method involves the synthesis of N-(prop-2-yn-1-yl)-2-chloroacetamide followed by piperazine substitution.

Step 1: Synthesis of N-(Prop-2-yn-1-yl)-2-chloroacetamide

Propargylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C under basic conditions (triethylamine or NaOH). This exothermic reaction forms the intermediate chloroacetamide with yields exceeding 85%.

Step 2: Piperazine Substitution

The chloro group is displaced by piperazine in aqueous or polar aprotic solvents. For example, reacting N-(prop-2-yn-1-yl)-2-chloroacetamide with piperazine (3:1 molar ratio) in water at 80°C for 2 hours yields 68–70% of the target compound. Excess piperazine minimizes bis-adduct formation, while HCl addition stabilizes the reaction medium.

Alternative Pathway: Direct Alkylation of Piperazine

A modified approach from employs propargyl bromide to alkylate piperazine prior to acetamide formation. However, this method risks over-alkylation and requires stringent stoichiometric control, resulting in lower yields (~60%) compared to the two-step method.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Aqueous solvents at elevated temperatures (80°C) maximize yield and purity by enhancing nucleophilicity and reducing side reactions. Ethanol and DMF are less effective due to piperazine’s limited solubility.

Stoichiometric Ratios and Additives

A 3:1 molar ratio of piperazine to chloroacetamide with HCl (3 eq.) optimizes substitution efficiency, while lower ratios increase bis-adduct byproducts.

Work-up and Purification Strategies

Filtration and Neutralization

Post-reaction, the mixture is filtered at 60°C to remove insoluble adducts. The filtrate is neutralized to pH >10 using NaOH, enabling phase separation. Toluene extraction at 70°C isolates the product, followed by distillation and cooling-induced crystallization.

Crystallization and Drying

Crystallization from toluene yields white precipitates with >97.5% purity. Vacuum drying at 40°C ensures residual solvent removal without thermal degradation.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Addition: Addition reactions may involve the addition of various reagents to the triple bond of the prop-2-yn-1-yl group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications across various fields:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism of action would need to be determined through experimental studies, including binding assays and functional assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide with structurally related compounds, emphasizing substituent variations and associated pharmacological activities:

Structural and Pharmacological Comparison

Key Observations

Bulky substituents (e.g., benzhydryl in ): Improve selectivity for enzyme targets like carbonic anhydrase. Electron-withdrawing groups (e.g., sulfonyl in ): Correlate with antimicrobial activity, possibly by disrupting bacterial membranes.

N-Substituent Influence :

- Propargyl group : Unique to the target compound, the alkyne may confer metabolic stability or enable bioconjugation.

- Aromatic substituents (e.g., 3-chlorophenyl in , thiazolyl in ): Enhance binding to CNS targets (e.g., anticonvulsant activity) or enzyme active sites (e.g., MMP inhibition).

Pharmacological Diversity :

- Antimicrobial Activity : Compounds with sulfonyl or halogenated aromatic groups (e.g., ) showed efficacy against Gram-positive bacteria and fungi.

- Central Nervous System (CNS) Effects : Methylpiperazine derivatives (e.g., ) demonstrated anticonvulsant properties, likely due to improved blood-brain barrier penetration.

- Enzyme Inhibition : Substituted piperazines in and targeted carbonic anhydrase and COX-2, respectively, highlighting the scaffold's versatility.

Structure-Activity Relationship (SAR) Insights

- Piperazine Flexibility : Unsubstituted piperazine (as in the target compound) may allow broader interactions with biological targets compared to rigidified analogs.

- Propargyl Group : While absent in most analogs, its inclusion could modulate pharmacokinetics (e.g., reduced oxidation via cytochrome P450 enzymes) or enable targeted drug delivery through click chemistry.

- Synergistic Effects : Combining piperazine with sulfonamide () or thiazole () moieties enhances target specificity, suggesting that hybridizing the target compound with such groups may optimize activity.

Biological Activity

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C9H19N3O

- Molecular Weight : 185.27 g/mol

The structure includes a piperazine ring, which is known for its role in enhancing bioactivity and solubility of pharmaceutical agents.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Sphingomyelinase : Studies have shown that compounds with similar structures can inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of nSMase leads to reduced exosome release, which is crucial for cellular communication and may impact disease progression .

- Neuroprotective Effects : The compound has been explored for its neuroprotective properties, particularly in models of oxidative stress and neuroinflammation. It is suggested that it may modulate signaling pathways such as NF-kB, thereby reducing inflammatory responses .

- Antimicrobial Activity : Preliminary data suggest that piperazine derivatives exhibit antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Potential

In a study involving scopolamine-induced cognitive impairment in mice, administration of the compound significantly improved learning and memory functions. The mechanism was attributed to its ability to reduce oxidative stress markers and inhibit pro-inflammatory cytokines .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various piperazine derivatives, including this compound. The compound exhibited notable efficacy against E. coli with a minimum inhibitory concentration (MIC) of 50 µM, highlighting its potential as an antimicrobial agent .

Q & A

Q. Key considerations :

- Temperature : Elevated temperatures (~60–80°C) improve reaction rates but may degrade thermally sensitive intermediates .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization ensures ≥95% purity .

How can researchers address contradictory data in physicochemical property determination for this compound?

Advanced Research Question

Answer:

Conflicting data on properties like solubility or melting point often arise from polymorphic forms or impurities. Methodological solutions include:

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs by detecting distinct melting endotherms .

- HPLC-MS : Quantifies impurities (>0.1% threshold) using C18 columns and gradient elution (ACN/H₂O + 0.1% formic acid) .

- Solubility studies : Use shake-flask methods with buffered solutions (pH 1.2–7.4) to account for ionization effects .

Case study : A 2021 study resolved discrepancies in melting points (reported 120–135°C) by identifying hygroscopicity as a confounding factor, requiring strict anhydrous handling .

What computational approaches are suitable for predicting the biological activity of this compound?

Advanced Research Question

Answer:

- Molecular docking : Simulate binding to target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina. Piperazine’s conformational flexibility requires exhaustive sampling (≥100 runs) .

- QSAR modeling : Train models on analogs (e.g., N-phenyl-2-(piperazin-1-yl)acetamide) to predict antimicrobial IC₅₀ values. Descriptors like logP and polar surface area correlate with membrane permeability .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess reactivity of the propargyl group in click chemistry applications .

Validation : Cross-reference computational results with in vitro assays (e.g., MIC against S. aureus) to refine predictive accuracy .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Basic Research Question

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the propargyl (-C≡CH) and piperazine moieties. Key signals:

- Mass spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ at m/z 208.135 (calc. 208.134) .

- HPLC : Use C18 columns (UV detection at 254 nm) with retention time comparison to standards for purity ≥95% .

How does the propargyl group influence the compound’s reactivity in click chemistry applications?

Advanced Research Question

Answer:

The propargyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles for bioconjugation or polymer synthesis. Key factors:

- Catalyst optimization : Use CuSO₄/sodium ascorbate at 25–50°C to minimize side reactions .

- Solvent compatibility : Aqueous mixtures (t-BuOH/H₂O) improve reaction efficiency vs. organic solvents .

- Applications : Conjugation with azide-functionalized biomolecules (e.g., antibodies) for targeted drug delivery studies .

Limitation : Propargyl’s electron-withdrawing nature may reduce reaction rates compared to terminal alkynes.

What strategies optimize the compound’s stability under various storage conditions?

Basic Research Question

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to avoid hygroscopic degradation (critical for amorphous forms) .

- Incompatibility : Avoid strong oxidizers (e.g., HNO₃) and metals (Cu, Fe) that catalyze decomposition .

Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolyzed acetamide) .

What in vitro assays are appropriate for evaluating its antimicrobial potential?

Advanced Research Question

Answer:

- MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Time-kill assays : Assess bactericidal kinetics at 2× MIC over 24 hours .

- Synergy studies : Check interactions with β-lactams using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Mechanistic insights : Flow cytometry with propidium iodide staining evaluates membrane disruption .

How can researchers resolve conflicting toxicity data in preclinical studies?

Advanced Research Question

Answer:

- Dose standardization : Express toxicity as mg/kg body weight (OECD Guideline 423) to normalize interspecies variations .

- Metabolite profiling : LC-MS/MS identifies toxic metabolites (e.g., N-oxidized piperazine derivatives) that may explain hepatotoxicity .

- In vitro alternatives : Use HepG2 cells for cytotoxicity (MTT assay) to reduce animal testing .

Case study : A 2021 study attributed discrepancies in LD₅₀ values (200–500 mg/kg) to differences in vehicle solvents (DMSO vs. saline) affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.